

Spectroscopic Data of 4-Bromo-2-ethoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-ethoxybenzoic acid

CAS No.: 89407-43-2

Cat. No.: B044604

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **4-Bromo-2-ethoxybenzoic acid**. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with related chemical structures.

Introduction

4-Bromo-2-ethoxybenzoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and elucidation of its role in various chemical and pharmaceutical applications. This guide will delve into the expected spectroscopic characteristics of this molecule, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ^1H and ^{13}C NMR spectra of **4-Bromo-2-ethoxybenzoic acid**.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ^1H NMR Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~7.8	Doublet	1H	H-6
~7.2	Doublet of doublets	1H	H-5
~7.1	Doublet	1H	H-3
~4.2	Quartet	2H	-OCH ₂ CH ₃
~1.4	Triplet	3H	-OCH ₂ CH ₃

Interpretation and Rationale

The predicted chemical shifts are based on the analysis of related compounds such as 4-bromobenzoic acid and substituted ethoxybenzenes.

- **Carboxylic Acid Proton (-COOH):** This proton is highly deshielded due to the electronegativity of the two oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (~10-12 ppm).
- **Aromatic Protons (H-3, H-5, H-6):** The ethoxy group at C-2 is an electron-donating group, which tends to shield the ortho (H-3) and para (H-5, relative to the ethoxy group) protons. Conversely, the bromine at C-4 and the carboxylic acid at C-1 are electron-withdrawing groups, which deshield the ortho and para protons.

- H-6: This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift (~7.8 ppm). It will appear as a doublet due to coupling with H-5.
- H-5: This proton is situated between the bromine and the ethoxy group. It will experience coupling from both H-6 and H-3, resulting in a doublet of doublets (~7.2 ppm).
- H-3: This proton is ortho to the electron-donating ethoxy group and will be the most upfield of the aromatic protons (~7.1 ppm), appearing as a doublet due to coupling with H-5.
- Ethoxy Group Protons (-OCH₂CH₃):
 - The methylene protons (-OCH₂-) are adjacent to an electronegative oxygen atom, causing a downfield shift to around 4.2 ppm. They will appear as a quartet due to coupling with the three methyl protons.
 - The methyl protons (-CH₃) are further from the oxygen and will appear more upfield at approximately 1.4 ppm as a triplet, resulting from coupling with the two methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4-Bromo-2-ethoxybenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
- Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

Predicted ^{13}C NMR Data

Chemical Shift (δ , ppm)	Assignment
~168	-COOH
~158	C-2
~135	C-6
~132	C-4
~125	C-5
~115	C-1
~110	C-3
~65	-OCH ₂ CH ₃
~15	-OCH ₂ CH ₃

Interpretation and Rationale

The predicted ^{13}C chemical shifts are derived from data for 4-bromobenzoic acid, 2-ethoxybenzoic acid, and general principles of substituent effects.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Carboxylic Carbon (-COOH): This carbon is highly deshielded and appears significantly downfield (~168 ppm).
- Aromatic Carbons:
 - C-2: The carbon directly attached to the electron-donating ethoxy group will be the most deshielded of the ring carbons directly bonded to a substituent other than the carboxyl group (~158 ppm).
 - C-6: This carbon is ortho to the carboxylic acid and will be deshielded (~135 ppm).
 - C-4: The carbon bearing the bromine atom will have its chemical shift influenced by the halogen's electronegativity and "heavy atom" effect, typically appearing around 132 ppm.

- C-5: This carbon is influenced by both the adjacent bromine and the ethoxy group, with a predicted shift of around 125 ppm.
- C-1: The carbon attached to the carboxylic acid group will be found at approximately 115 ppm.
- C-3: This carbon, ortho to the electron-donating ethoxy group, will be the most shielded of the aromatic carbons, appearing at the most upfield position (~110 ppm).
- Ethoxy Group Carbons (-OCH₂CH₃):
 - The methylene carbon (-OCH₂-) is directly bonded to oxygen and appears around 65 ppm.
 - The terminal methyl carbon (-CH₃) is the most shielded carbon in the molecule, appearing at approximately 15 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of a deuterated solvent.
- Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.
- Processing and Analysis: Process the data similarly to the ¹H NMR spectrum to obtain the final chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (carboxylic acid)
~2980, ~2870	Medium	C-H stretch (aliphatic)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1050	Strong	C-O stretch (alkyl ether)
~1000-1100	Medium	C-Br stretch

Interpretation and Rationale

The interpretation is based on characteristic IR frequencies for substituted benzoic acids and aromatic ethers.^{[4][5]}

- **O-H Stretch:** The broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
- **C-H Stretches:** The absorptions around 2980 cm⁻¹ and 2870 cm⁻¹ are due to the sp³ C-H stretching vibrations of the ethoxy group. Aromatic sp² C-H stretches are expected just above 3000 cm⁻¹.
- **C=O Stretch:** A strong, sharp peak around 1700 cm⁻¹ is a definitive feature of the carbonyl group in the carboxylic acid.
- **C=C Stretches:** Absorptions in the 1470-1600 cm⁻¹ range are characteristic of the carbon-carbon double bond vibrations within the aromatic ring.
- **C-O Stretches:** The spectrum will show two distinct C-O stretching bands: one for the aryl ether linkage (Ar-O-CH₂) around 1250 cm⁻¹ and another for the alkyl ether linkage (O-CH₂-CH₃) around 1050 cm⁻¹.
- **C-Br Stretch:** The carbon-bromine stretching vibration is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
 - **ATR:** Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** Record the spectrum using an FTIR spectrometer, typically over the range of 4000-400 cm^{-1} .
- **Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

m/z	Interpretation
244/246	Molecular ion peak $[M]^+$ (presence of Br isotopes)
227/229	$[M-OH]^+$
216/218	$[M-C_2H_4]^+$
199/201	$[M-OC_2H_5]^+$
155/157	$[M-COOH-C_2H_4]^+$
120	$[C_7H_4O_2]^+$
76	$[C_6H_4]^+$

Interpretation and Rationale

The fragmentation pattern is predicted based on the structure of **4-Bromo-2-ethoxybenzoic acid** and known fragmentation pathways of similar compounds.[6][7][8]

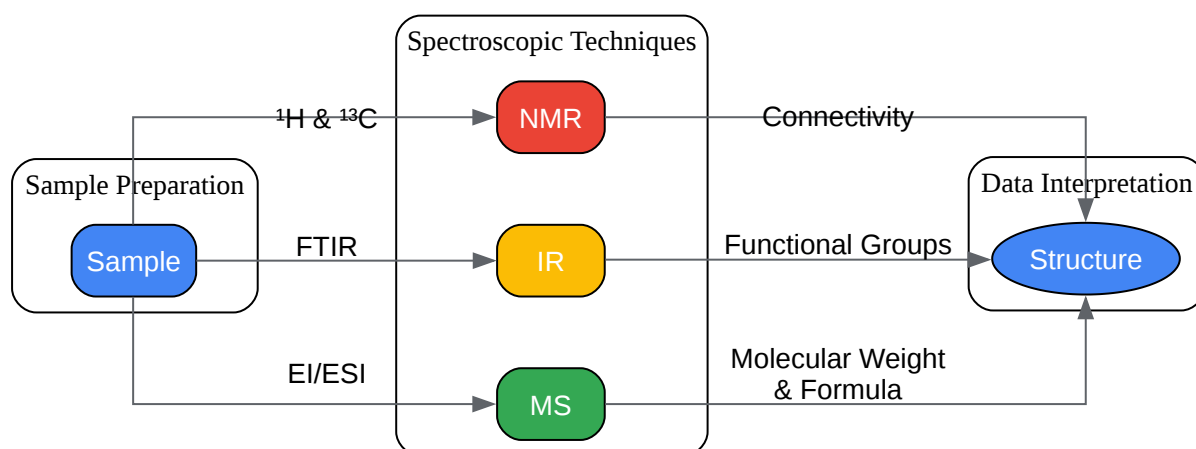
- Molecular Ion Peak ($[M]^+$): The presence of bromine, with its two major isotopes ^{79}Br and ^{81}Br in nearly a 1:1 ratio, will result in a characteristic molecular ion peak doublet at m/z 244 and 246.
- Key Fragment Ions:
 - $[M-\text{OH}]^+$ (m/z 227/229): Loss of a hydroxyl radical from the carboxylic acid group.
 - $[M-\text{C}_2\text{H}_4]^+$ (m/z 216/218): Loss of ethylene via a McLafferty-type rearrangement from the ethoxy group.
 - $[M-\text{OC}_2\text{H}_5]^+$ (m/z 199/201): Loss of the ethoxy radical.
 - $[M-\text{COOH}-\text{C}_2\text{H}_4]^+$ (m/z 155/157): Subsequent loss of the carboxyl group and ethylene.
 - Further fragmentation of the aromatic ring can lead to smaller ions.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Analysis: Detect the ions and generate a mass spectrum, which is then analyzed to determine the molecular weight and fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Bromo-2-ethoxybenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data provides a detailed and self-validating spectroscopic profile of **4-Bromo-2-ethoxybenzoic acid**. By understanding the predicted spectral features and the rationale behind them, researchers can confidently identify and characterize this compound in various experimental settings. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

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